molecular formula C13H13ClINO2 B6590369 tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate CAS No. 1048039-49-1

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B6590369
CAS No.: 1048039-49-1
M. Wt: 377.60 g/mol
InChI Key: IFXSVMIDWRADFG-UHFFFAOYSA-N
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Description

“tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 1048039-49-1 . It has a molecular weight of 377.61 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a significant area of research . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis Applications

  • Palladium-Catalyzed Annulation : tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate has been utilized in the synthesis of gamma-carboline derivatives through palladium-catalyzed intramolecular annulation. This process yields various gamma-carboline derivatives with additional rings fused across the 4- and 5-positions (Zhang & Larock, 2003).

  • Synthesis of Indole Ester Compounds : Research demonstrates the synthesis of tert-butyl esters of indole carboxylic acids, including this compound, for use in creating compounds such as benzofuran- and benzothiophene-5-carboxylic acid (Fritsche, Deguara, & Lehr, 2006).

  • Aerobic Oxidation Catalysis : This compound acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Structural and Chemical Analysis

  • X-Ray Crystallography : The molecular structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a related compound, was analyzed using X-ray crystallography, showing planar indole ring systems and specific dihedral angles (Thenmozhi et al., 2009).

  • Hirshfeld Analysis and DFT Studies : Hirshfeld analysis and Density Functional Theory (DFT) studies were conducted on triazolyl-indole derivatives containing tert-butyl groups, providing insights into molecular interactions and electronic properties (Boraei et al., 2021).

Other Applications

  • Metathesis Reactions : Utilized in the synthesis of indolo[2,3-a]carbazole core of rebeccamycin and sulfur analog of furostifoline via metathesis reactions (Pelly et al., 2005).

  • Efflux Pump Inhibition : A derivative, (Z)‐N‐benzylidene‐2‐(tert‐butoxycarbonylamino)‐1‐(5‐iodo‐1H‐indol‐3‐yl)ethanamine oxide, was identified as a potent inhibitor of the Staphylococcus aureus NorA efflux pump (Héquet et al., 2014).

  • Biosynthesis Intermediate : It serves as a key intermediate in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, crucial for synthesizing atorvastatin and rosuvastatin (Liu et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

Future Directions

The future directions for the research and application of “tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate” and similar indole derivatives are promising. Given their significant role in cell biology and their potential as biologically active compounds, they are likely to continue to attract attention for the treatment of various disorders .

Properties

IUPAC Name

tert-butyl 5-chloro-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSVMIDWRADFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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